molecular formula C16H15BrOS B1531190 3-(3-Bromophenyl)-4'-thiomethylpropiophenone CAS No. 898782-30-4

3-(3-Bromophenyl)-4'-thiomethylpropiophenone

Cat. No. B1531190
CAS RN: 898782-30-4
M. Wt: 335.3 g/mol
InChI Key: UJTCXKMXRNLLTK-UHFFFAOYSA-N
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Description

The compound “3-(3-Bromophenyl)-4’-thiomethylpropiophenone” is a complex organic molecule. It contains a bromophenyl group, a thiomethyl group, and a propiophenone group. The bromophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The thiomethyl group consists of a sulfur atom bonded to a methyl group (a carbon atom with three hydrogen atoms). The propiophenone group is a type of ketone, which means it contains a carbonyl group (a carbon atom double-bonded to an oxygen atom) and is attached to two other carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The bromophenyl group could be introduced through electrophilic aromatic substitution, a common reaction in organic chemistry . The thiomethyl group could be introduced through a nucleophilic substitution reaction. The propiophenone group could be formed through a Friedel-Crafts acylation, a type of reaction that introduces a carbonyl group to an aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would contribute to the overall polarity of the molecule, as bromine is highly electronegative. The thiomethyl group would also contribute to the polarity, as sulfur is more electronegative than carbon. The propiophenone group, being a ketone, would have a polar carbonyl bond .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the bromophenyl group could be replaced with another group in a nucleophilic aromatic substitution reaction. The sulfur atom in the thiomethyl group could potentially act as a nucleophile, attacking electrophilic carbon atoms. The carbonyl group in the propiophenone group could undergo various reactions common to carbonyls, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and the presence of specific functional groups would all influence properties like its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed reactions involving aryl bromides, such as 3-(3-Bromophenyl)-4'-thiomethylpropiophenone, are notable for facilitating unique multiple arylation processes. This involves successive C-C and C-H bond cleavages, leading to the formation of complex compounds like 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are pivotal in the synthesis of various aromatic compounds, demonstrating the versatility of palladium catalysts in organic synthesis (Wakui et al., 2004).

McMurry Coupling

The McMurry coupling process represents another significant application, particularly in the formation of 2,3-bis(4-bromophenyl)-2-butenes. This reaction is facilitated by the product of lithium aluminium hydride and titanium trichloride in THF, showcasing an unexpected stereochemical outcome that resolves inconsistencies in earlier literature. Such couplings are crucial in synthesizing conjugated systems and exploring the stereochemical aspects of organic reactions (Daik et al., 1998).

Derivative Synthesis

The synthesis of novel derivatives from compounds like 3-(3-Bromophenyl)-4'-thiomethylpropiophenone is a key area of research. One such example includes the synthesis of 4-(5-bromo-2-hydroxyphenyl)-5-methyl-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium hydrogen sulphates, achieved through heterocyclisation. These compounds, characterized by various spectroscopic techniques, highlight the potential for creating new molecules with potential applications in materials science and pharmacology (Manjunatha, 2006).

Atom Transfer Radical Polymerization (ATRP)

ATRP initiation systems utilizing compounds with bromophenyl groups have been explored for the polymerization of methyl methacrylate. These systems demonstrate first-order kinetics and a linear increase in molecular weight with monomer conversion, indicative of the controlled polymerization process. Such studies are fundamental in advancing the field of polymer chemistry, particularly in the synthesis of polymers with tailored properties (Wang et al., 2005).

Optical Properties and Solid-State Emission Enhancement

The postfunctionalization of polythiophenes, such as poly(3-hexylthiophene), with bromophenyl groups allows for a systematic study of how various functional groups affect the optical and photophysical properties of conjugated polymers. This approach has led to significant enhancements in solid-state emission, demonstrating the impact of molecular control on the properties of semiconducting polymers (Li et al., 2002).

Future Directions

The study of new organic compounds is a vibrant field of research, with potential applications in areas like medicine, materials science, and chemistry. This compound, with its combination of functional groups, could be of interest for further study .

properties

IUPAC Name

3-(3-bromophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTCXKMXRNLLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199649
Record name 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-4'-thiomethylpropiophenone

CAS RN

898782-30-4
Record name 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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